molecular formula C7H12F3O5P B14198481 2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate CAS No. 919090-94-1

2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate

Cat. No.: B14198481
CAS No.: 919090-94-1
M. Wt: 264.14 g/mol
InChI Key: HKUOEUWVCHFLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate is an organophosphorus compound characterized by the presence of trifluoroethyl and dimethoxyphosphoryl groups. This compound is of interest due to its unique chemical properties, which include high thermal stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate typically involves the selective transesterification of tris(2,2,2-trifluoroethyl) phosphate. This method includes a three-step substitution for 2,2,2-trifluoroethoxy groups, enabling the synthesis of mixed unsymmetric phosphate triesters from different alcohols . The substitution of the trifluoroethoxy group at the phosphorus proceeds selectively in the presence of DBU or lithium alkoxides .

Industrial Production Methods

Industrial production of this compound often involves large-scale transesterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can yield phosphonates.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions include various phosphates, phosphonates, and substituted derivatives, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The dimethoxyphosphoryl group contributes to the compound’s reactivity and ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl 2-(dimethoxyphosphoryl)propanoate is unique due to its combination of trifluoroethyl and dimethoxyphosphoryl groups, which confer distinct chemical properties such as high reactivity, thermal stability, and the ability to participate in diverse chemical reactions. These attributes make it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

919090-94-1

Molecular Formula

C7H12F3O5P

Molecular Weight

264.14 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2-dimethoxyphosphorylpropanoate

InChI

InChI=1S/C7H12F3O5P/c1-5(16(12,13-2)14-3)6(11)15-4-7(8,9)10/h5H,4H2,1-3H3

InChI Key

HKUOEUWVCHFLQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC(F)(F)F)P(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.